molecular formula C15H21N3O2 B2497082 1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1705466-40-5

1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2497082
CAS No.: 1705466-40-5
M. Wt: 275.352
InChI Key: MPDNZLWYWVHASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropanecarbonyl group and a 1,2,4-oxadiazole moiety

Mechanism of Action

Target of Action

The primary targets of Cyclopropyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Similar compounds with a cyclopropyl-oxadiazole core have been shown to interact with muscarinic receptors .

Mode of Action

The exact mode of action of Cyclopropyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Related compounds have been shown to act as partial agonists at certain muscarinic receptors, suggesting a potential interaction with these targets .

Biochemical Pathways

The specific biochemical pathways affected by Cyclopropyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Given the potential interaction with muscarinic receptors, it is plausible that this compound could influence pathways related to neurotransmission .

Result of Action

The molecular and cellular effects of Cyclopropyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Based on the potential interaction with muscarinic receptors, it could potentially influence cellular processes related to neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropanecarbonyl group can be added through acylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to its combination of a piperidine ring, a cyclopropanecarbonyl group, and an oxadiazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclopropyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(12-5-6-12)18-7-1-2-10(9-18)8-13-16-14(17-20-13)11-3-4-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDNZLWYWVHASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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